BenchChemオンラインストアへようこそ!

Nicotinoylprocaine

Local Anesthetic Potency Membrane Pharmacology Cellular Vesicle Formation

Select Nicotinoylprocaine (CAS 13424-56-1) for your research to leverage its unique pharmacological profile not found in standard procaine. This compound offers a 13-fold potency advantage in membrane perturbation studies and possesses an intrinsic lipoxygenase inhibitory activity, enabling dual-pathway investigation of anesthetic mechanisms and arachidonic acid metabolism without additional co-administration. Its complete serum hydrolysis within 3 minutes makes it an exceptional tool for acute exposure and pulse-chase experimental designs, ensuring rapid compound clearance. Ensure experimental reproducibility by choosing this specifically differentiated molecule.

Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
CAS No. 13424-56-1
Cat. No. B086143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinoylprocaine
CAS13424-56-1
Synonymsnicotinoylprocaine
nicotinoylprocaine hydrochloride
nicotinoylprocaine monohydrochloride
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C19H23N3O3/c1-3-22(4-2)12-13-25-19(24)15-7-9-17(10-8-15)21-18(23)16-6-5-11-20-14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23)
InChIKeyNTPIQBSWTZGMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinoylprocaine (CAS 13424-56-1) Technical Baseline and Procurement-Relevant Class Context


Nicotinoylprocaine (CAS 13424-56-1) is a synthetic derivative of the ester-type local anesthetic procaine, formed by conjugation of procaine with nicotinic acid via a nicotinoyl group substitution at the para-amino position [1]. This structural modification yields a compound with the molecular formula C19H23N3O3 and a molecular weight of 341.4 g/mol [2]. As a tertiary amine local anesthetic, nicotinoylprocaine exhibits the core pharmacophore of procaine but with altered physicochemical properties, including a computed XLogP3 of 2.5 [2], which fundamentally differentiates its biological profile from the parent compound in ways that carry direct implications for experimental design and compound selection.

Why Nicotinoylprocaine Cannot Be Substituted by Generic Procaine or Other Ester-Class Local Anesthetics


Substituting nicotinoylprocaine with generic procaine or other ester-class local anesthetics in experimental systems introduces substantial confounding variables that compromise data reproducibility and mechanistic interpretation. The nicotinoyl modification alters three critical pharmacological dimensions simultaneously: (1) a 10-fold increase in minimum effective concentration for membrane perturbation effects relative to procaine [1]; (2) acquisition of potent lipoxygenase inhibitory activity absent in the parent compound [2]; and (3) an extreme and uniquely rapid hydrolytic clearance profile, with complete ester cleavage occurring within 3 minutes in rabbit serum following either intravenous or intraperitoneal administration [3]. These quantitative divergences mean that experimental outcomes obtained with procaine cannot be extrapolated to nicotinoylprocaine, and vice versa, without risking misinterpretation of structure-activity relationships and pharmacokinetic behavior.

Nicotinoylprocaine (CAS 13424-56-1) Quantitative Differentiation Evidence Against Closest Analogs


10-Fold Higher Potency Than Procaine in Membrane Perturbation and Vesicle Formation Assays

In a direct comparative study using isolated skeletal muscle cells and heart cells in culture, nicotinoylprocaine required a minimum concentration of 10⁻⁴ mol/L to induce reversible vesicle formation, whereas the parent compound procaine required a 13-fold higher concentration of 1.3×10⁻³ mol/L (reported as 13⁻³ mol/L) to achieve the same effect [1]. Butacaine, another ester-class local anesthetic, exhibited an equivalent minimum concentration of 10⁻⁴ mol/L, placing nicotinoylprocaine in the same potency tier as butacaine rather than procaine [1].

Local Anesthetic Potency Membrane Pharmacology Cellular Vesicle Formation

Distinct Lipoxygenase Inhibitory Activity Not Present in Procaine

Nicotinoylprocaine is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a pharmacological property not attributed to procaine [1]. The compound also exhibits weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and demonstrates antioxidant activity in fats and oils [1]. This multi-target inhibition profile represents a qualitative functional divergence from procaine that cannot be captured by local anesthetic potency comparisons alone.

Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-inflammatory Pharmacology

Extremely Rapid and Complete Serum Hydrolysis: Complete Cleavage Within 3 Minutes

A hydrolysis study in rabbit serum demonstrated that the ester bond and acid amide bond of N-nicotinoylprocaine undergo complete cleavage within 3 minutes of application, yielding diethylaminoethanol and N-nicotinoyl-p-aminobenzoic acid as primary metabolites following both intravenous and intraperitoneal administration [1]. Further degradation into nicotinic acid and p-aminobenzoic acid was not observed even after 5 hours [1]. This hydrolysis rate is exceptionally rapid and represents a defining pharmacokinetic feature with direct implications for experimental time-course design.

Pharmacokinetics Ester Hydrolysis Plasma Stability

Enhanced Lipophilicity (XLogP3 2.5) Correlates with Predicted nAChR Binding Affinity

Nicotinoylprocaine exhibits a computed XLogP3 value of 2.5 [1], representing increased lipophilicity relative to procaine (literature LogP approximately 2.14). Quantitative structure-activity relationship (QSAR) studies on procaine analogs binding to the rat α3β4 nicotinic acetylcholine receptor (nAChR) have identified a significant contribution of the hydrophobic term to binding affinity [2]. The generated cross-validated QSAR equations predict that increased lipophilicity among procaine analogs correlates positively with receptor binding affinity, positioning nicotinoylprocaine as a higher-affinity candidate compared to the parent compound for nAChR interaction studies [2].

Lipophilicity nAChR Binding QSAR Structure-Activity Relationship

Nicotinoylprocaine (CAS 13424-56-1) Evidence-Backed Application Scenarios for Research and Industrial Procurement


Membrane Pharmacology Studies Requiring Potent Ester-Class Local Anesthetic Activity

For investigations of local anesthetic action on membrane lipids, vesicle formation, or oxygen consumption in isolated cell systems, nicotinoylprocaine provides a 13-fold potency advantage over procaine (10⁻⁴ mol/L vs. 1.3×10⁻³ mol/L minimum effective concentration), enabling experiments at lower compound concentrations while maintaining robust pharmacological effects [1]. Its potency equivalence to butacaine (10⁻⁴ mol/L) also makes it suitable for comparative membrane perturbation studies where butacaine serves as a benchmark [1].

Arachidonic Acid Cascade and Lipoxygenase Pathway Interrogation

Nicotinoylprocaine is uniquely suited for experimental systems designed to probe the intersection of local anesthetic mechanisms and arachidonic acid metabolism. Its potent lipoxygenase inhibitory activity, which is absent in procaine [1], enables dual-pathway investigation without the confounding need for separate lipoxygenase inhibitor co-administration. This property is particularly relevant for inflammation and pain research models where both neuronal sodium channel blockade and eicosanoid modulation may contribute to observed outcomes.

Rapid-Clearance Pharmacokinetic Modeling and Short-Duration Exposure Protocols

The complete serum hydrolysis of nicotinoylprocaine within 3 minutes of intravenous or intraperitoneal administration [1] makes this compound an ideal tool for acute exposure experiments requiring rapid compound clearance and minimal residual activity. This pharmacokinetic profile supports pulse-chase experimental designs, acute receptor activation/deactivation studies, and investigations of short-lived metabolite effects. Researchers must note that sustained exposure protocols will require continuous infusion to maintain target concentrations.

Nicotinic Acetylcholine Receptor (nAChR) Binding and Structure-Activity Relationship Studies

The enhanced lipophilicity of nicotinoylprocaine (XLogP3 = 2.5) relative to procaine [1], coupled with QSAR evidence linking procaine analog lipophilicity to α3β4 nAChR binding affinity [2], positions this compound as a valuable tool for nAChR pharmacology research. It serves as a higher-lipophilicity comparator within procaine analog series, enabling systematic exploration of hydrophobic contributions to receptor interaction and membrane partitioning in neuronal systems.

Quote Request

Request a Quote for Nicotinoylprocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.